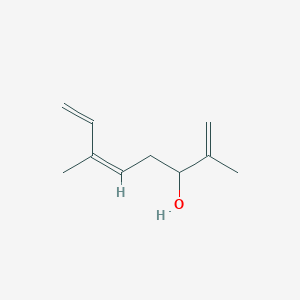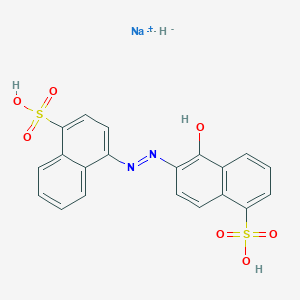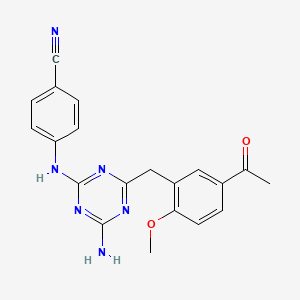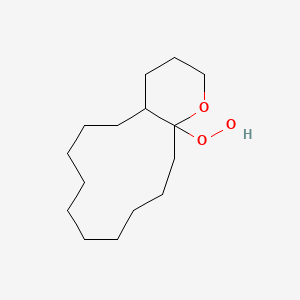
Benzoic acid, 2-methyl-5-(((1-methylethoxy)thioxomethyl)amino)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-methyl-5-(((1-methylethoxy)thioxomethyl)amino)-, ethyl ester is a complex organic compound with a unique structure that combines aromatic, ester, and thioxomethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-methyl-5-(((1-methylethoxy)thioxomethyl)amino)-, ethyl ester typically involves multiple steps. One common method starts with the esterification of 2-methylbenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The resulting ethyl 2-methylbenzoate is then subjected to a series of reactions to introduce the thioxomethyl and amino groups. This may involve the use of reagents such as thioacetic acid and isopropylamine under controlled conditions to ensure the desired substitutions and additions occur.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. Catalysts and solvents would be chosen to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-methyl-5-(((1-methylethoxy)thioxomethyl)amino)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a methyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Methyl derivatives.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-methyl-5-(((1-methylethoxy)thioxomethyl)amino)-, ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-methyl-5-(((1-methylethoxy)thioxomethyl)amino)-, ethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thioxomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 2-methyl-, ethyl ester: Lacks the thioxomethyl and amino groups, resulting in different reactivity and applications.
Benzoic acid, 2-methyl-5-(((1-methylethoxy)thioxomethyl)amino)-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical properties and reactivity.
Benzoic acid, 2-methyl-5-(((1-methylethoxy)thioxomethyl)amino)-, propyl ester: Contains a propyl ester group, leading to variations in solubility and biological activity.
Uniqueness
The presence of the thioxomethyl and amino groups in benzoic acid, 2-methyl-5-(((1-methylethoxy)thioxomethyl)amino)-, ethyl ester makes it unique compared to other benzoic acid derivatives. These functional groups confer distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
135813-26-2 |
|---|---|
Fórmula molecular |
C14H19NO3S |
Peso molecular |
281.37 g/mol |
Nombre IUPAC |
ethyl 2-methyl-5-(propan-2-yloxycarbothioylamino)benzoate |
InChI |
InChI=1S/C14H19NO3S/c1-5-17-13(16)12-8-11(7-6-10(12)4)15-14(19)18-9(2)3/h6-9H,5H2,1-4H3,(H,15,19) |
Clave InChI |
WVKSUCAEFRSDDW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CC(=C1)NC(=S)OC(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


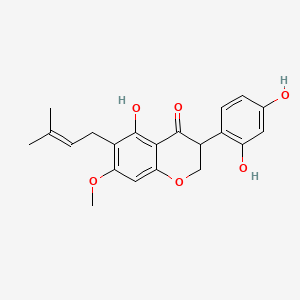
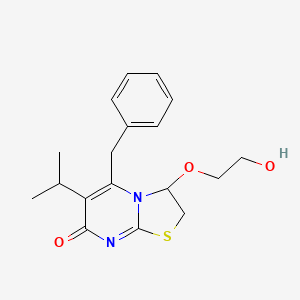

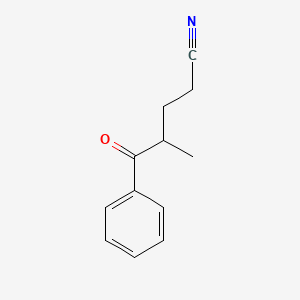
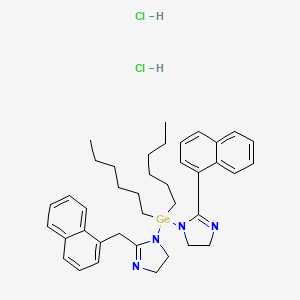


![4-[(2-Chlorophenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12689537.png)


